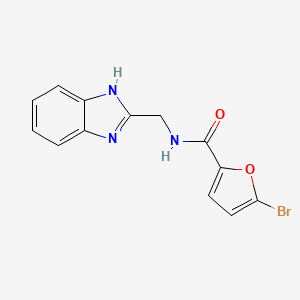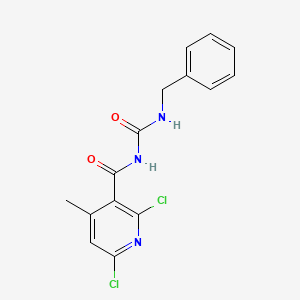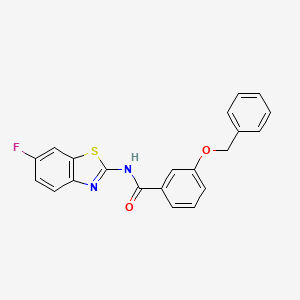![molecular formula C23H29N3O4 B11495768 N-(4-tert-butylphenyl)-N'-[4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]urea](/img/structure/B11495768.png)
N-(4-tert-butylphenyl)-N'-[4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It belongs to the class of urea derivatives and exhibits interesting pharmacological properties.
N-(4-tert-butylphenyl)-N’-[4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]urea: , also known by its chemical formula C18H16BrClF5N3O3 , is a synthetic compound with a molecular weight of 532.69 g/mol .
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the reaction between a substituted aniline (4-tert-butylphenylamine) and an isocyanate (phenyl isocyanate) to form the urea linkage.
Reaction Conditions: The reaction typically occurs under mild conditions, often in organic solvents such as dichloromethane or acetonitrile.
Industrial Production: While I don’t have specific industrial production methods for this compound, it is likely produced on a smaller scale in research laboratories.
Chemical Reactions Analysis
Reactivity: This compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions and reagents used.
Scientific Research Applications
Biology and Medicine: It may have bioactive properties, making it relevant for drug discovery and development.
Industry: Its use in industry could involve materials science or specialty chemicals.
Mechanism of Action
- The exact mechanism of action for this compound is not well-documented. it likely interacts with specific molecular targets or pathways due to its structural features.
Comparison with Similar Compounds
Similar Compounds: While I don’t have a direct list of similar compounds, you can compare it with other urea derivatives or phenyl-substituted compounds.
Uniqueness: Highlight its unique features, such as the tert-butylphenyl group and the morpholinyl-oxoethoxy moiety.
Remember that further research and literature review would provide more detailed insights into this compound’s properties and applications
Properties
Molecular Formula |
C23H29N3O4 |
|---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
1-(4-tert-butylphenyl)-3-[4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]urea |
InChI |
InChI=1S/C23H29N3O4/c1-23(2,3)17-4-6-18(7-5-17)24-22(28)25-19-8-10-20(11-9-19)30-16-21(27)26-12-14-29-15-13-26/h4-11H,12-16H2,1-3H3,(H2,24,25,28) |
InChI Key |
SOMNHLUNIYEOJA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)OCC(=O)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-[4-(propan-2-yl)phenyl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B11495696.png)
![4-fluoro-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide](/img/structure/B11495705.png)
![Methyl 2-{[5-oxo-6-(trifluoromethyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11495713.png)
![3-(4-Methylpiperazin-1-YL)-1-{[4-(2-oxopyrrolidin-1-YL)phenyl]methyl}pyrrolidine-2,5-dione](/img/structure/B11495717.png)
![1-(1-Benzofuran-2-yl)-3-{[4-(butylsulfanyl)phenyl]amino}propan-1-one](/img/structure/B11495719.png)

![N-{2-[5-(2-bromo-5-methoxyphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2,4-difluorobenzamide](/img/structure/B11495733.png)

![N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-3-ethoxy-4-fluorobenzenesulfonamide](/img/structure/B11495740.png)
![3-(4-chlorophenyl)-3-[(9H-xanthen-9-ylcarbonyl)amino]propanoic acid](/img/structure/B11495759.png)
![Ethyl 2-(5-{[4-(adamantane-1-carbonyl)piperazin-1-YL]sulfonyl}-2-methoxyphenoxy)acetate](/img/structure/B11495762.png)


![1'-(4-Fluorobenzenesulfonyl)-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B11495787.png)
